molecular formula C11H22N2O3S B7414031 N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide

N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide

Cat. No.: B7414031
M. Wt: 262.37 g/mol
InChI Key: BDFBWRPZUSQQFZ-UHFFFAOYSA-N
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Description

N-propyl-6-oxa-9-azaspiro[36]decane-9-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-oxa-9-azaspiro[3.6]decane: Shares the spirocyclic core but lacks the sulfonamide group.

    N-propyl-6-oxa-9-azaspiro[3.6]decane: Similar structure but without the sulfonamide group.

Uniqueness

N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide is unique due to the presence of both the spirocyclic core and the sulfonamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-propyl-6-oxa-9-azaspiro[3.6]decane-9-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-2-6-12-17(14,15)13-7-8-16-10-11(9-13)4-3-5-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFBWRPZUSQQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N1CCOCC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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